molecular formula C21H14N4O2S2 B2721670 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 2319923-74-3

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide

Cat. No. B2721670
M. Wt: 418.49
InChI Key: IGMOBYQSIMUZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridine is a core structural motif present in a wide range of natural products . Sulfonamide functionality is an important structural unit that affects activity . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .


Molecular Structure Analysis

All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Biological Active Sulfonamide Hybrids

Sulfonamide hybrids have emerged as compounds with significant pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. These hybrids often combine sulfonamides with various organic compounds, such as coumarin, indole, quinoline, chalcone, pyrazole/pyrazoline, quinazoline, and thiazole, to create two-component hybrids with enhanced biological activities. Recent studies have focused on designing and synthesizing these hybrids to explore their therapeutic potentials (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimalarial and Antiviral Applications

Sulfonamides have shown promise in antimalarial and antiviral applications. Research on N-(phenylsulfonyl)acetamide derivatives highlighted their in vitro antimalarial activity and characterized their ADMET properties, indicating their potential as COVID-19 therapeutics. The investigation into the reactivity and biological activity of these sulfonamides underscores the utility of sulfonamide hybrids in combating infectious diseases (Fahim & Ismael, 2021).

Anticancer Applications

Novel sulfonamides incorporating thiazole and other heterocyclic moieties have been synthesized and evaluated for their anti-human liver cancer activities. Certain compounds demonstrated better activity than methotrexate, a reference drug, highlighting the potential of sulfonamide-based compounds in cancer therapy. Molecular docking studies further validated the efficacy of these compounds as suitable inhibitors against specific cancer targets (Bashandy, 2015).

Antimicrobial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their antibacterial applications. These compounds have demonstrated high antibacterial activities against various bacterial strains, emphasizing the potential of sulfonamide-based heterocycles as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, offering a new avenue for the treatment of diseases mediated by PI3K signaling pathways. These compounds, characterized by their sulfonamide functionality, have shown significant inhibitory activity, presenting a promising strategy for developing targeted therapies (Xia et al., 2020).

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-29(27,18-7-1-4-14-5-2-12-22-19(14)18)25-16-10-8-15(9-11-16)20-24-17-6-3-13-23-21(17)28-20/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOBYQSIMUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.